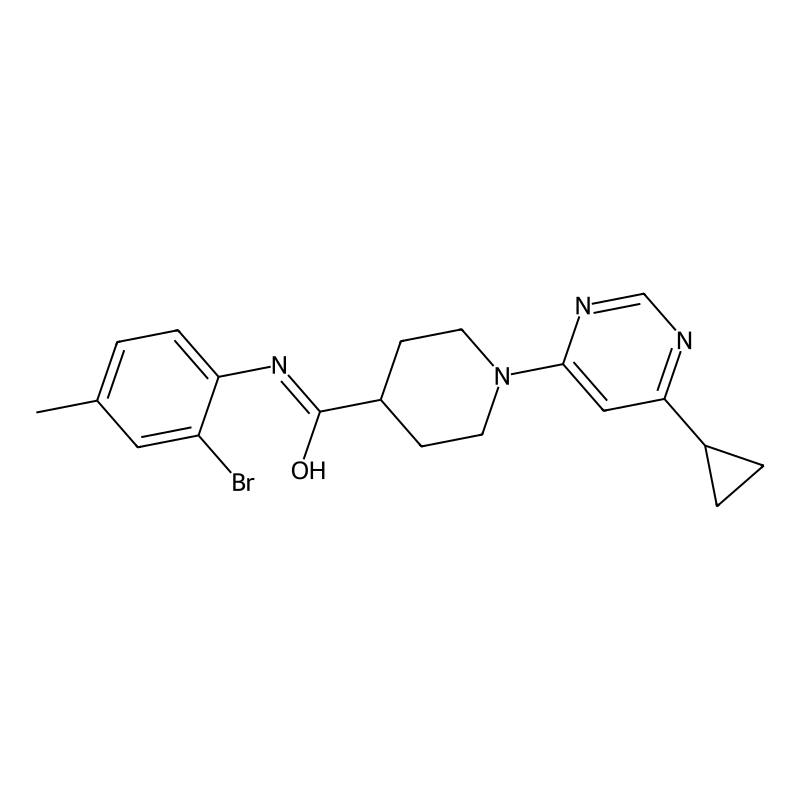

N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Piperidine ring: A common scaffold in many biologically active molecules.

- Carboxamide group: Can play a role in hydrogen bonding with biological targets.

- Bromine and methyl substituents on the phenyl ring: Can influence the molecule's properties and interactions with other molecules.

- Cyclopropylpyrimidine ring: A less common motif, potentially indicating a target towards a specific biological process.

Given these features, N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide could be a research candidate for:

- Investigating its potential interaction with specific enzymes or receptors

- Understanding its biological effects in cellular models

- Serving as a starting point for the design of more potent or selective drug candidates

N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a complex structure that integrates various functional groups. The compound consists of a piperidine ring connected to a carboxamide group and substituted with a 2-bromo-4-methylphenyl moiety and a 6-cyclopropylpyrimidine unit. This structural arrangement suggests potential biological activity, particularly in medicinal chemistry.

- Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Amide Bond Formation: The carboxamide can react with amines to form new amide bonds, which is useful in synthesizing derivatives.

- Electrophilic Aromatic Substitution: The aromatic system can engage in electrophilic aromatic substitution reactions, enabling further functionalization of the phenyl ring.

Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide exhibit significant biological activities, including:

- Anti-inflammatory Properties: Many pyrimidine derivatives have shown efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Anticancer Activity: Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuropharmacological Effects: Compounds with similar piperidine structures have been explored for their neuroactive properties, potentially impacting neurotransmitter systems.

The synthesis of N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be achieved through several methods:

- Multi-step Synthesis: This involves the sequential formation of the piperidine ring, introduction of the brominated phenyl group, and subsequent attachment of the cyclopropylpyrimidine moiety.

- One-Pot Reactions: Recent advancements allow for one-pot synthesis using catalysts that facilitate multiple bond formations simultaneously, improving efficiency and yield .

- Coupling Reactions: Utilizing coupling agents to link the piperidine and pyrimidine components can streamline the synthesis.

The compound has potential applications in various fields:

- Pharmaceutical Development: As a candidate for drug formulation targeting inflammation and cancer.

- Chemical Biology: Serving as a tool compound for studying biological pathways involving cyclooxygenase enzymes or neuroreceptors.

- Material Science: Investigating its properties for use in creating novel materials or drug delivery systems.

Interaction studies are crucial for understanding how N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide interacts with biological targets:

- Receptor Binding Assays: Evaluating binding affinity to specific receptors can elucidate its pharmacological profile.

- Enzyme Inhibition Studies: Assessing its inhibitory effects on cyclooxygenase enzymes provides insights into its anti-inflammatory mechanisms .

- Cellular Assays: Conducting assays on cultured cells can reveal cytotoxicity and selectivity towards cancerous versus normal cells.

Several compounds share structural features with N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-cyclopropylpyrimidin-4-yl)piperidine | Lacks brominated phenyl group | Potential neuroactive properties |

| N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine | Similar structure with chlorine substitution | Anticancer activity reported |

| N-(2-bromo-5-methylphenyl)-1-(6-cyclobutylpyrimidin-4-yl)piperidine | Variation in alkyl substituents | Anti-inflammatory effects observed |

The uniqueness of N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide lies in its specific combination of bromination and cyclopropane substitution, which may enhance its interaction with biological targets compared to structurally similar compounds.